2-(2-Thienylmethyl)succinic acid
Description
2-(2-Thienylmethyl)succinic acid is a succinic acid derivative featuring a thiophene ring attached via a methylene group at the second carbon of the dicarboxylic acid backbone.
Succinic acid derivatives are widely explored as intermediates in organic synthesis, enzyme inhibitors, and drug delivery systems due to their biocompatibility and functional versatility . The thienylmethyl substituent in this compound may influence its solubility, metabolic stability, and binding affinity to biological targets, making it a candidate for further pharmacological investigation.
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)butanedioic acid |
InChI |
InChI=1S/C9H10O4S/c10-8(11)5-6(9(12)13)4-7-2-1-3-14-7/h1-3,6H,4-5H2,(H,10,11)(H,12,13) |
InChI Key |
KQWBRBJXKFJNJT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 2-(2-Thienylmethyl)succinic acid with structurally related succinic acid derivatives:
*Estimated via computational models .
Key Observations :
- Lipophilicity : The thienylmethyl group increases logP compared to 2-methylsuccinic acid, suggesting improved membrane permeability. However, it is less lipophilic than dichlorophenyl or di-tert-butyl derivatives .
- Steric Effects : The thiophene ring introduces steric bulk similar to substituted benzylidenes but with distinct electronic properties due to sulfur’s lone pairs .
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